Specific Scientific Field: Agronomy and Plant Science
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been found to possess herbicidal properties and is particularly useful as pre-emergent herbicides .
Methods of Application or Experimental Procedures: The compound is applied as a pre-emergent herbicide, which means it is used before the unwanted plants have emerged from the soil .
Results or Outcomes: The application of this compound as a pre-emergent herbicide has been found to effectively control undesired vegetation .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones, a derivative of the compound, have been identified as nonsteroidal mineralocorticoid antagonists .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of nonsteroidal mineralocorticoid antagonists, which are drugs that block the effects of mineralocorticoid hormones in the body .
Results or Outcomes: The synthesized nonsteroidal mineralocorticoid antagonists have been found to be effective in blocking the effects of mineralocorticoid hormones .
Specific Scientific Field: Organic Chemistry
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of quinazolinbenzoxazine derivatives .
Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of quinazolinbenzoxazine derivatives .
Specific Scientific Field: Cancer Research
Summary of the Application: N-Substituted Pyrido-1,4-Oxazin-3-Ones, a derivative of the compound, have been found to induce apoptosis of hepatocellular carcinoma cells by targeting the NF-κB signaling pathway .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of N-Substituted Pyrido-1,4-Oxazin-3-Ones, which are then applied to hepatocellular carcinoma cells .
Results or Outcomes: The application of these derivatives has been found to effectively induce apoptosis in hepatocellular carcinoma cells .
Specific Scientific Field: Material Science
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of electrochromic polymers .
Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of electrochromic polymers .
Results or Outcomes: The synthesized electrochromic polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .
Summary of the Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are considered as the pharmacophores of some antitumor drugs, were designed by introducing an alkyl or aralkyl and a sulfonyl group .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of these derivatives, which are then applied to cancer cells .
Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic compound characterized by a fused ring system that combines pyridine and oxazine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarities to other bioactive molecules. The molecular formula of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is C7H6N2O2, with a molecular weight of approximately 150.1347 g/mol . Its unique structure allows for various chemical modifications, making it a versatile compound in drug development.
There is no current research available on the mechanism of action of pyridooxazinone.
Research indicates that 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one exhibits significant biological activity. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. The primary target for this compound is identified as the mineralocorticoid receptor, where it acts as a nonsteroidal antagonist. This mechanism of action suggests that it could be developed into therapeutic agents for various diseases related to mineralocorticoid receptor activity .
The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one typically involves cyclization reactions starting from appropriate precursors. A common method includes:
This method allows for the efficient formation of the desired heterocyclic structure while maintaining high yields .
For large-scale production, processes may be optimized using continuous flow reactors and automated systems to ensure consistent quality and yield. The selection of solvents and reagents is also tailored to minimize costs and environmental impact while maximizing efficiency.
The applications of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one span various fields:
Studies on the interactions of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one with biological targets have revealed its potential efficacy as a nonsteroidal mineralocorticoid antagonist. These interactions are crucial for understanding its therapeutic potential and guiding future research towards optimizing its pharmacological properties.
Several compounds share structural similarities with 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | Fused pyridine and oxazine rings | Different ring fusion pattern affecting reactivity |
2H-Benzo[b][1,4]oxazin-3(4H)-one | Benzo-fused oxazine structure | Distinct aromatic properties influencing stability |
2H-Pyrido[2,3-b][1,4]oxazin-3(4H)-one | Alternative pyridine fusion | Variations in electronic properties |
The uniqueness of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one lies in its specific ring fusion pattern which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets more effectively than its analogs, making it a valuable candidate for drug discovery and development efforts .
Irritant